molecular formula C14H17FN4O B13772929 5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide

5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide

Katalognummer: B13772929
Molekulargewicht: 276.31 g/mol
InChI-Schlüssel: MERFKGXARLTHIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide is a synthetic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the fluorine atom: This step may involve fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step typically involves amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine using reagents like lithium aluminum hydride.

    Substitution: The fluorine atom can be involved in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and mechanisms.

    Medicine: Potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-Indazole-7-carboxamide derivatives: These compounds share the indazole core and carboxamide group but may differ in other substituents.

    Fluorinated indazoles: Compounds with a fluorine atom on the indazole ring.

    Piperidine-containing indazoles: Compounds with a piperidine moiety attached to the indazole ring.

Uniqueness

5-Fluoro-2-(1-methyl-3-piperidinyl)-2H-indazole-7-carboxamide is unique due to the specific combination of the fluorine atom, piperidine moiety, and carboxamide group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Eigenschaften

Molekularformel

C14H17FN4O

Molekulargewicht

276.31 g/mol

IUPAC-Name

5-fluoro-2-(1-methylpiperidin-3-yl)indazole-7-carboxamide

InChI

InChI=1S/C14H17FN4O/c1-18-4-2-3-11(8-18)19-7-9-5-10(15)6-12(14(16)20)13(9)17-19/h5-7,11H,2-4,8H2,1H3,(H2,16,20)

InChI-Schlüssel

MERFKGXARLTHIL-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC(C1)N2C=C3C=C(C=C(C3=N2)C(=O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.